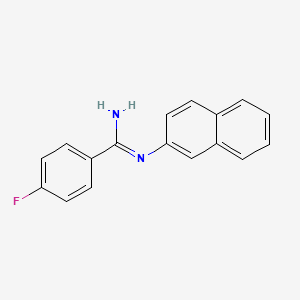

4-Fluoro-N-(naphthalen-2-yl)benzimidamide

Description

Significance of Benzimidamide Derivatives in Contemporary Chemical Research

Benzimidamide derivatives are a class of compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities. nih.govnih.gov These compounds are isostructural to naturally occurring biomolecules, which contributes to their significance as potential chemotherapeutic agents. nih.gov The benzimidazole (B57391) nucleus, a core component of these derivatives, is present in numerous FDA-approved drugs. nih.gov

The wide-ranging biological effects of benzimidazole derivatives include:

Antimicrobial nih.govsemanticscholar.org

Anti-inflammatory nih.govnih.gov

Antiviral nih.gov

Antihypertensive nih.gov

Antidiabetic nih.gov

The versatility of the benzimidazole scaffold allows for the development of multi-target ligands, which are increasingly seen as a promising alternative to single-target drugs for complex diseases. nih.gov Researchers have synthesized a multitude of benzimidazole derivatives with good bioavailability, safety, and stability profiles. nih.gov

Rationale for Fluorine Substitution in Aromatic Organic Compounds

The introduction of fluorine into aromatic organic compounds is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. tandfonline.comnumberanalytics.com Approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.orgnih.gov This is due to the unique properties of the fluorine atom, which can significantly alter the physicochemical and pharmacokinetic characteristics of a molecule. tandfonline.com

Key reasons for incorporating fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic oxidation. This can prolong the half-life of a drug in the body. tandfonline.comwikipedia.orgmdpi.com

Improved Lipophilicity: Fluorine is more lipophilic than hydrogen, which can enhance a drug's ability to penetrate cell membranes and improve its bioavailability. tandfonline.commdpi.com

Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its target protein without significantly increasing the molecule's size. tandfonline.com

Altered Physicochemical Properties: As the most electronegative element, fluorine can alter a molecule's electron distribution, which can impact its acidity (pKa), dipole moment, and chemical reactivity. tandfonline.com

The strategic placement of fluorine can turn a promising compound into a more effective and stable drug. tandfonline.com

Overview of N-(Naphthalen-2-yl)benzimidamide Derivatives in Synthetic and Biological Contexts

The naphthalene (B1677914) moiety is another important structural feature in medicinal chemistry. nih.govekb.eg Naphthalene, a simple polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. pharmaguideline.comwikipedia.org Its derivatives are known to exhibit a wide array of biological activities. nih.govekb.egijpsjournal.com

The inclusion of a naphthalene group in a molecule can contribute to:

Broad-Spectrum Biological Activity: Naphthalene-based compounds have been shown to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. nih.govijpsjournal.com

Therapeutic Applications: Several FDA-approved drugs, such as naproxen (B1676952) (an anti-inflammatory), propranolol (B1214883) (a beta-blocker), and duloxetine (B1670986) (an antidepressant), contain a naphthalene scaffold. nih.govekb.eg

The synthesis of N-(naphthalen-2-yl)benzamidine has been explored as a potential analgesic and anti-inflammatory agent with antimicrobial activity. google.com The combination of the benzimidamide scaffold with a naphthalene ring offers a versatile platform for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88737-81-9 |

|---|---|

Molecular Formula |

C17H13FN2 |

Molecular Weight |

264.30 g/mol |

IUPAC Name |

4-fluoro-N'-naphthalen-2-ylbenzenecarboximidamide |

InChI |

InChI=1S/C17H13FN2/c18-15-8-5-13(6-9-15)17(19)20-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H2,19,20) |

InChI Key |

JZNWLRCCFDJASF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 4 Fluoro N Naphthalen 2 Yl Benzimidamide

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for elucidating the complex structure of 4-Fluoro-N-(naphthalen-2-yl)benzimidamide.

NMR spectroscopy is a powerful tool for probing the structure of this compound by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the fluorophenyl and naphthyl rings, as well as the protons of the imidamide group. The aromatic region would likely display complex multiplets due to spin-spin coupling between adjacent protons. For instance, the protons on the 4-fluorophenyl group would appear as multiplets, influenced by both proton-proton and proton-fluorine couplings. azom.com The seven protons of the naphthalene (B1677914) ring system would also produce a series of complex signals in the downfield aromatic region of the spectrum. mdpi.com The imidamide N-H protons would be expected to appear as broad singlets, with their chemical shift potentially influenced by solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a predicted table based on analogous structures, as specific experimental data for the target compound is not available.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene H | 7.20 - 8.00 | Multiplet |

| 4-Fluorophenyl H | 7.00 - 7.90 | Multiplet |

| Imidamide NH | Variable (Broad) | Singlet |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct resonance. The spectrum would feature signals for the ten carbons of the naphthalene moiety, the six carbons of the 4-fluorophenyl ring, and the carbon of the imidamide C=N group. The carbon atom directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF), appearing as a doublet. rsc.org The chemical shifts of the aromatic carbons are influenced by their position relative to the substituents. chemicalbook.comresearchgate.net The imidamide carbon would be expected to resonate at a downfield position due to its bonding to two nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted table based on analogous structures, as specific experimental data for the target compound is not available.)

| Carbon Type | Predicted Chemical Shift (ppm) |

| Imidamide C=N | ~150 - 160 |

| Naphthalene C | ~110 - 135 |

| 4-Fluorophenyl C-F | ~160 - 165 (d, ¹JCF ≈ 250 Hz) |

| 4-Fluorophenyl C | ~115 - 135 |

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms within a molecule. azom.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov Aromatic fluorine substituents typically resonate in a specific region of the ¹⁹F NMR spectrum. azom.comspectrabase.com The multiplicity of the signal would be a multiplet due to coupling with the neighboring aromatic protons.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is an NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the CH groups of the aromatic rings would appear as positive signals, while quaternary carbons (including the imidamide carbon and substituted aromatic carbons) would be absent. This technique simplifies the interpretation of the complex aromatic region of the ¹³C NMR spectrum. azom.com Other 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment. mdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the imidamide group, typically in the range of 3300-3500 cm⁻¹. The C=N stretching vibration of the imidamide would likely appear in the 1600-1650 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ range. The C-F stretching vibration would produce a strong absorption band, typically between 1100 and 1250 cm⁻¹. nih.govscirp.org

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C=C bonds of the aromatic systems. nih.govscirp.org

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Note: This is a predicted table based on analogous structures, as specific experimental data for the target compound is not available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N Stretch | 1600 - 1650 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1250 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, the molecular ion peak (M+) would confirm the compound's molecular weight. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. The weakest bonds are most likely to break, leading to a series of fragment ions. For this compound, fragmentation is expected to occur at several key locations, including the C-N bonds of the imidamide group and bonds within the aromatic rings. The stability of the resulting carbocations and radical species influences the relative abundance of the fragment ions. For instance, cleavage of the C-N bond can result in characteristic fragments corresponding to the fluorophenyl and naphthyl moieties. libretexts.orglibretexts.org The presence of an odd number of nitrogen atoms in the molecule results in a molecular ion with an odd mass-to-charge ratio, a useful diagnostic tool in mass spectrometry. libretexts.org

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Structure |

| [M]+ | 276.10 | [C17H13FN2]+ |

| [M - F]+ | 257.11 | [C17H13N2]+ |

| [C10H7N]+ | 141.06 | Naphthylnitrile cation |

| [C10H7]+ | 127.06 | Naphthyl cation |

| [C7H4F]+ | 109.02 | Fluorophenyl cation |

Note: The m/z values are predicted based on the expected fragmentation patterns of similar N-aryl benzamide (B126) and benzimidazole (B57391) structures. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the imidamide group. nih.gov The extensive conjugation between the fluorophenyl ring, the imidamide system, and the naphthalene moiety is likely to result in absorption maxima at longer wavelengths (a bathochromic or red shift). cdnsciencepub.com

The solvent used for analysis can influence the position and intensity of these absorption bands. Polar solvents may interact with the molecule's chromophores, leading to shifts in the absorption maxima. cdnsciencepub.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and complement the experimental data. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π-π | 250-350 | Naphthalene and Phenyl Rings |

| n-π | 300-400 | Imidamide Group |

Note: The expected wavelength ranges are based on the UV-Vis spectra of related aromatic amides and imines. nih.govresearchgate.net

Solid-State Structural Analysis

X-ray Crystallography for Molecular and Crystal Structures

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For this compound, this technique would confirm the connectivity of the atoms and provide details about its conformational preferences in the solid state.

Analysis of related crystal structures, such as N-phenylbenzamide derivatives, indicates that the aromatic rings are typically not coplanar with the amide or imidamide plane due to steric hindrance. acs.org The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., N-H···N), π-π stacking between the aromatic rings, and weaker C-H···π interactions. researchgate.neteurjchem.com The presence of the fluorine atom can also lead to C-H···F interactions.

Table 3: Representative Crystallographic Data for a Related N-Aryl Benzamide

| Parameter | Value (for N'-acetyl-N'-phenyl-2-naphthohydrazide) eurjchem.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1528.5(2) |

| Z | 2 |

Note: This data is for a structurally related compound and serves as an example of the information obtained from X-ray crystallography.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a bulk material. The technique involves directing X-rays at a powdered sample and measuring the intensity of the diffracted beams at different angles. The resulting diffraction pattern is a unique fingerprint of the crystalline solid's structure. libretexts.org

For this compound, PXRD would be used to confirm the crystallinity of a synthesized batch, identify the specific polymorphic form, and assess its purity. researchgate.netjst.go.jp Each peak in the PXRD pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. libretexts.org While solving a crystal structure from PXRD data is more complex than from single-crystal data, it is a valuable tool for routine characterization and quality control. jst.go.jpmdpi.com

Elemental Compositional Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. accessengineeringlibrary.comvelp.com This is typically achieved through combustion analysis, where the sample is burned in a high-temperature, oxygen-rich environment, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantified. velp.com

For this compound (C₁₇H₁₃FN₂), the theoretical elemental composition can be calculated from its molecular formula. Experimental results from CHN analysis should closely match these theoretical values to confirm the compound's purity and empirical formula. The presence of nitrogen is a key feature of the benzimidamide structure. quora.comallen.in

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 17 | 204.17 | 73.90 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 4.75 |

| Fluorine | F | 19.00 | 1 | 19.00 | 6.88 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.15 |

| Total | 276.32 | 100.00 |

Conformational Analysis and Tautomerism in Benzimidamides

The structure of this compound allows for the existence of conformational isomers and tautomers. Conformational isomers, or rotamers, arise from the rotation around single bonds, particularly the C-N bonds connecting the aromatic rings to the imidamide group. ut.eeyoutube.com Due to steric hindrance between the bulky naphthyl group and the fluorophenyl ring, these rings are unlikely to be coplanar. The preferred conformation will be the one that minimizes steric strain. ut.ee

Tautomerism is a form of isomerism involving the migration of a proton. In the case of the benzimidamide group, an imine-enamine type of tautomerism can occur. The equilibrium between the tautomeric forms can be influenced by factors such as the solvent and temperature. Aromatic amides with a secondary amide bond typically exist in the trans conformation, while N-alkylated derivatives often favor the cis conformation. nih.gov The specific conformational preferences and tautomeric equilibrium of this compound would likely be investigated using spectroscopic techniques like NMR in solution and confirmed by X-ray crystallography in the solid state. nih.govmdpi.com

Computational and Theoretical Investigations of 4 Fluoro N Naphthalen 2 Yl Benzimidamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. These methods are instrumental in understanding the intrinsic features of 4-Fluoro-N-(naphthalen-2-yl)benzimidamide at the electronic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has become a standard and versatile method for investigating the electronic structure of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. By utilizing functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with high fidelity.

These calculations provide a static picture of the molecule's structure and form the foundation for further analysis of its electronic properties. The electronic structure, including the distribution of electron density and orbital energies, can be thoroughly examined. For instance, DFT can reveal the influence of the electron-withdrawing fluorine atom on the electron distribution across the phenyl ring and the interplay of the electron-rich naphthalene (B1677914) system with the central benzimidamide linkage.

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Level Electronic Structure

For a more precise understanding of the electronic structure, particularly for benchmarking DFT results and investigating systems where electron correlation is crucial, high-level ab initio methods are employed. arxiv.orgarxiv.org Methods like Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) offer a more rigorous treatment of electron correlation than standard DFT functionals. arxiv.orgarxiv.orgnih.gov

While computationally more demanding, these methods provide "gold standard" results for energies and molecular properties. nih.gov For this compound, CCSD(T) calculations, often performed on the DFT-optimized geometry, can yield highly accurate electronic energies, ionization potentials, and electron affinities. These high-level calculations are invaluable for validating the results obtained from more computationally efficient methods and for providing a deeper understanding of the subtle electronic effects within the molecule.

HOMO-LUMO Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. researchgate.netnih.gov A small HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the ground state.

For this compound, the analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This is crucial for understanding intramolecular charge transfer (ICT) phenomena. nih.gov It is anticipated that the HOMO would be predominantly located on the electron-rich naphthalene ring, while the LUMO might be distributed over the benzimidamide and fluorinated phenyl moieties. The calculated HOMO and LUMO energies demonstrate that charge transfer can occur within the molecule. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The values presented in this table are illustrative and represent typical data obtained for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atoms of the imidamide group and the fluorine atom, making these sites potential centers for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the N-H group and the naphthalene ring would exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static, time-independent view of a molecule, its actual behavior in a given environment is dynamic. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com

Exploration of Conformational Landscape and Dynamic Behavior

MD simulations allow for the exploration of the conformational landscape of this compound, revealing the different spatial arrangements the molecule can adopt at a given temperature. nih.govnih.gov By simulating the movements of the atoms over time, based on a classical force field, MD can identify the most stable conformers and the energy barriers between them. This is particularly important for a flexible molecule like this one, where rotation around the single bonds connecting the different ring systems can lead to various conformers with distinct properties.

These simulations can provide insights into the molecule's flexibility, the preferred orientations of the naphthalene and fluorophenyl rings relative to the central benzimidamide core, and the dynamics of intramolecular hydrogen bonding. Enhanced sampling techniques can be employed in MD simulations to overcome energy barriers and more efficiently explore the conformational space. mdpi.com Understanding the dynamic behavior is crucial for predicting how the molecule will interact with its environment, for instance, in a biological system or a material matrix. researchgate.net

Protein-Ligand Interaction Dynamics and Binding Pathways (e.g., Benzamidine-Trypsin Systems)

The binding of a ligand to a protein is a dynamic process involving diffusion, conformational changes, and the formation of transient interactions. For benzamidine-like inhibitors, the trypsin-benzamidine complex serves as a prototypical system for studying these phenomena using molecular dynamics (MD) simulations.

High-throughput MD simulations have been employed to reconstruct the entire binding process of benzamidine (B55565) to trypsin. In one such study, hundreds of individual 100-nanosecond simulations were performed, capturing multiple instances of the ligand successfully binding to the enzyme. nih.gov These simulations revealed a complex binding mechanism, not a simple direct entry into the binding pocket. Instead, the ligand, benzamidine, was observed to land on the protein surface and then "roll" across it to find the optimal entry path into the active site. nih.gov

The binding pathway was characterized by several metastable intermediate states. The transition from a surface-bound intermediate state to the final, deeply buried pose inside the binding pocket was identified as the rate-limiting step. nih.gov This critical transition involves the formation of specific hydrogen bonds with key residues. For the benzamidine-trypsin system, three transient interactions, or transition states (TS), were identified as crucial for guiding the ligand into the pocket, involving residues such as H57 and S214. nih.gov The simulations showed that some binding events could occur as quickly as 10-15 nanoseconds, while others took much longer, and many did not occur at all within the 100 ns timeframe, highlighting the stochastic and complex nature of the binding process. nih.gov

These dynamic studies underscore that for a molecule like this compound, the binding process would similarly involve not just the final interactions in the binding pocket but also a complex journey across the protein's surface, guided by transient electrostatic and hydrophobic interactions. The larger naphthalene group, compared to benzamidine's phenyl ring, would likely have a significant impact on these initial surface interactions and the subsequent orientation within the binding site.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models, once validated, can predict the activity of new, unsynthesized molecules. For benzamidine and its derivatives, QSAR studies have been conducted to predict their inhibitory activity against various enzymes, such as thrombin. jocpr.com

The process involves several key steps:

Data Set Preparation : A set of benzimidamide derivatives with experimentally measured biological activities (e.g., IC50 or Ki values) is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power). nih.govmdpi.com

Descriptor Calculation : For each molecule, a large number of numerical descriptors representing its constitutional, topological, electronic, and physicochemical properties are calculated. nih.gov

Model Building and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build an equation linking the descriptors to the activity. researchgate.net The model's robustness is assessed using internal validation (e.g., leave-one-out cross-validation, q²) and its predictive ability is checked with the external test set (r²_pred). nih.gov

A successful QSAR model for benzimidamide derivatives might look like: pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Studies on related benzimidazole (B57391) derivatives have yielded statistically significant models. For example, a 3D-QSAR study on benzimidazole antagonists of the AngII-AT1 receptor resulted in a model with a leave-one-out q² of 0.622 and a predictive r² for the test set of 0.549, indicating a reliable predictive capability. nih.gov

| Parameter | Symbol | Typical Good Value | Description |

|---|---|---|---|

| Coefficient of Determination | r² | > 0.6 | Measures how well the model fits the training data. |

| Cross-validated Coefficient | q² | > 0.5 | Measures the internal predictive ability of the model. |

| Predictive Coefficient (Test Set) | r²_pred | > 0.5 | Measures the model's ability to predict new data. |

The quality of a QSAR model heavily depends on the choice of molecular descriptors. These descriptors encode chemical information into numbers.

Topological Descriptors are 2D descriptors derived from the graph representation of a molecule. nih.gov They encode information about atomic connectivity, size, shape, and branching. They are computationally fast and have been used successfully in QSAR studies of benzamidine derivatives. jocpr.comresearchgate.net For example, a QSAR study on benzamidine inhibitors of thrombin used descriptors such as the heat of formation and valence connectivity indices to build predictive models. jocpr.com Another study on benzimidazole derivatives identified topological descriptors as significant parameters in determining their activity. researchgate.net

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) Descriptors are more advanced 3D descriptors. nih.gov They are designed to encode information about the 3D geometry of the molecule, molecular influence matrix, and atomic properties (like mass, electronegativity, or polarizability). They provide a more detailed 3D representation of the molecule than simple topological indices. The application of GETAWAY descriptors in QSAR studies allows for the development of models that are sensitive to the specific 3D arrangement of atoms, which is often crucial for protein-ligand binding. nih.gov

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The benzimidamide group is a primary driver for hydrogen bond formation. Unlike a benzamide (B126) which has a carbonyl oxygen (C=O) as a hydrogen bond acceptor, the benzimidamide group contains both imine (-C=NH) and amine (-NH2) functionalities. Both nitrogen atoms in these groups can act as hydrogen bond acceptors, while the hydrogen atoms of both the imine and amine groups can act as donors.

Hydrogen bonding is a specific dipole-dipole interaction between a hydrogen atom in a polar bond (like N-H, O-H, or F-H) and an electronegative atom (typically N, O, or F). nih.gov In the case of this compound, several key hydrogen bonds would be anticipated:

N-H···N Interactions: This is expected to be a dominant interaction, where the hydrogen from an amine or imine group of one molecule forms a bond with the nitrogen of a neighboring molecule. Such interactions are known to form robust chains or dimers in related structures like benzimidazoles. nih.govnih.gov In some proteins, interactions between an amide N-H and the amide nitrogen of a preceding residue have been identified as stabilizing H-bonds. nih.gov

N-H···F Interactions: The fluorine atom on the benzoyl ring could potentially act as a hydrogen bond acceptor. While fluorine is highly electronegative, its ability to form strong hydrogen bonds is debated and often context-dependent. Computational and NMR studies on fluorinated benzanilides have explored such N-H···F interactions, confirming their presence but also their relative weakness compared to other hydrogen bonds. mdpi.com

In related amide structures, such as 4-fluoro-N-[2-(4-fluoro-benzoyl)hydrazine-1-carbonothioyl]benzamide, crystal structure analysis revealed both intramolecular N-H···O bonds and intermolecular N-H···O and N-H···S hydrogen bonds that direct the crystal packing. nih.gov A computational study on a similar compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, also identified significant N-H···O and O-H···O hydrogen bonds that create a three-dimensional framework. researchgate.net For this compound, a similar analysis would likely reveal a complex network of N-H···N bonds forming primary structural motifs like dimers or chains.

Table 1: Representative Hydrogen Bond Data from a Related Benzimidazole Compound (Note: This table is illustrative, based on data for a different but structurally relevant compound, to show the type of parameters obtained in such studies.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

| N1-H1···N3 | 0.86 | 2.18 | 3.038(3) | 175 | x+1, y, z |

| C7-H7···N1 | 0.93 | 2.65 | 3.498(4) | 151 | -x+1, -y+1, -z+1 |

Data adapted from a study on a methyl-isoxazolyl-benzimidazole derivative to illustrate typical hydrogen bond parameters. nih.gov

Beyond classical hydrogen bonding, weaker interactions involving the fluorine atom and the π-systems of the naphthalene and phenyl rings are crucial for a complete understanding of the supramolecular structure.

Halogen Bonding: This interaction involves a region of positive electrostatic potential (a σ-hole) on a halogen atom interacting with a Lewis base. While more common and stronger for iodine and bromine, fluorine is generally a poor halogen bond donor due to its high electronegativity and low polarizability. Therefore, significant C-F···N or C-F···π halogen bonds are less likely to be the primary organizing forces in the crystal structure.

C-H···F Interactions: Weak hydrogen bonds between a carbon-bound hydrogen (from the naphthalene or phenyl rings) and the fluorine atom are plausible. Such interactions have been observed in the crystal structures of other fluorinated benzamides. nih.gov

π-Interactions: The extended aromatic systems of the naphthalene and phenyl rings are expected to participate in π-π stacking and C-H···π interactions. In similar aromatic amides, these interactions play a significant role in stabilizing the crystal packing, often by forming stacked layers or herringbone motifs.

A computational analysis would involve mapping the molecular electrostatic potential (MEP) surface to identify electron-rich (negative) and electron-poor (positive) regions. The fluorine atom would show a region of negative potential, making it a potential hydrogen bond acceptor, while the faces of the aromatic rings would also be electron-rich, making them suitable for interacting with hydrogen atoms in C-H···π interactions.

To provide a quantitative summary of all intermolecular contacts, Hirshfeld surface analysis is a standard computational tool. nih.govnih.gov This method partitions crystal space to define a surface for a molecule where the contribution from that molecule to the total electron density is equal to the contribution from all other molecules in the crystal. nih.gov

By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be visualized. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.govnih.gov

The analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts to the total surface area can then be calculated precisely.

For this compound, a Hirshfeld analysis would be expected to show:

A high percentage of H···H contacts , which typically cover the largest surface area in hydrogen-rich organic molecules.

Significant contributions from N···H/H···N contacts , corresponding to the crucial N-H···N hydrogen bonds. These would appear as sharp spikes in the fingerprint plot.

A notable percentage of C···H/H···C contacts , representing C-H···π interactions between the aromatic rings.

A smaller, but distinct, contribution from F···H/H···F contacts , quantifying the C-H···F and other fluorine-related interactions.

Table 2: Illustrative Hirshfeld Surface Contact Percentages from a Benzimidazole Derivative (Note: This table is based on published data for a benzimidazole compound and serves as an example of the quantitative data obtained from Hirshfeld analysis.)

| Interaction Type | Contribution to Total Hirshfeld Surface (%) |

| H···H | 47.5% |

| C···H / H···C | 27.6% |

| O···H / H···O | 12.4% |

| N···H / H···N | 6.1% |

| C···C | 4.6% |

Data adapted from the Hirshfeld analysis of 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. nih.gov A similar analysis on this compound would provide a definitive quantitative picture of the forces governing its crystal packing.

In Vitro Biological Activity and Mechanistic Investigations of 4 Fluoro N Naphthalen 2 Yl Benzimidamide Derivatives

Antimicrobial Research Focus

The structural components of 4-Fluoro-N-(naphthalen-2-yl)benzimidamide derivatives suggest a potential for antimicrobial effects. The benzamide (B126) and benzimidazole (B57391) scaffolds are present in numerous antimicrobial agents, and the naphthalene (B1677914) group is known to contribute to antimicrobial efficacy. nanobioletters.comacgpubs.orgresearchgate.net

In Vitro Antibacterial Efficacy Against Specific Pathogens

Derivatives containing the core structures of benzamide, benzimidazole, and naphthalene have demonstrated notable antibacterial activity against a range of pathogens. nanobioletters.comresearchgate.net Studies on N-benzamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain substituted benzamides exhibited significant zones of inhibition and low Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Bacillus subtilis. nanobioletters.com One study found MIC values as low as 3.12 µg/mL for specific derivatives against E. coli. nanobioletters.com

Similarly, naphthalene derivatives have been identified as a class of potent antimicrobials. researchgate.net Benzimidazole derivatives, which are structurally related to benzimidamides, have also been extensively evaluated. Schiff base complexes of benzimidazoles containing a naphthalene moiety showed promising broad-spectrum antibacterial effects, in some cases comparable to the reference drug kanamycin. nih.gov Other research has highlighted the activity of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives against various bacterial strains, including E. coli, P. aeruginosa, and S. aureus, with some compounds showing activity at MICs of 50 µg/mL. benthamscience.com

Table 1: In Vitro Antibacterial Activity of Related Benzamide and Benzimidazole Derivatives

| Compound Class | Bacteria | MIC (µg/mL) | Reference |

| Substituted N-Benzamide | E. coli | 3.12 | nanobioletters.com |

| Substituted N-Benzamide | B. subtilis | 6.25 | nanobioletters.com |

| Benzimidazole Mercaptoacetamide Derivative | E. coli (ATCC 35218) | 50 | benthamscience.com |

| Benzimidazole Mercaptoacetamide Derivative | P. aeruginosa (ATCC 27853) | 100 | benthamscience.com |

In Vitro Antifungal Efficacy Against Fungal Strains

The antifungal potential of this class of compounds is also significant. Research into benzamide derivatives containing a triazole moiety revealed that the presence of a fluorine atom on the benzene (B151609) ring markedly improved antifungal activity against various phytopathogenic fungi. nih.gov For instance, some fluorinated derivatives showed potent activity against Alternaria solani and Alternaria alternata, with EC50 values as low as 1.77 µg/mL. nih.gov

The naphthalene moiety is also a key contributor to antifungal effects. Azole derivatives incorporating a naphthalene ring have demonstrated potent activity against both planktonic and biofilm forms of Candida species, including azole-resistant strains. nih.gov MIC values of 0.125 µg/mL against C. albicans and 0.0625 µg/mL against C. parapsilosis have been reported for these compounds. nih.gov Furthermore, benzimidazole-based compounds have shown strong antifungal properties. A study on amidoxime-based benzimidamide derivatives reported a zone of inhibition of 42 mm and a MIC of 1.90 mg/mL against C. albicans. nih.gov Other benzimidazole derivatives showed high activity against C. albicans, C. krusei, and C. glabrata, often exceeding the performance of the standard drug ketoconazole. benthamscience.com

Table 2: In Vitro Antifungal Activity of Related Benzamide and Naphthalene Derivatives

| Compound Class | Fungal Strain | Activity (EC50/MIC) | Reference |

| Fluorinated Benzamide-Triazole | Alternaria alternata | EC50: 1.77 µg/mL | nih.gov |

| Fluorinated Benzamide-Triazole | Alternaria solani | EC50: 1.90 µg/mL | nih.gov |

| Naphthalene-Azole Derivative | C. albicans | MIC: 0.125 µg/mL | nih.gov |

| Naphthalene-Azole Derivative | C. parapsilosis | MIC: 0.0625 µg/mL | nih.gov |

| Benzimidamide Derivative | C. albicans | MIC: 1.90 mg/mL | nih.gov |

Investigation of Antimicrobial Mechanisms (e.g., Glucosamine-6-phosphate Synthase Inhibition, N-myristoyltransferase Inhibition)

The antimicrobial activities of these derivatives are believed to stem from their ability to inhibit crucial cellular enzymes. Two such targets that have been investigated are Glucosamine-6-phosphate (GlcN-6-P) synthase and N-myristoyltransferase (NMT).

Glucosamine-6-phosphate Synthase Inhibition: GlcN-6-P synthase is a vital enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of the microbial cell wall. nih.govnih.gov Its inhibition can disrupt cell wall integrity, leading to cell death. This enzyme is considered a promising target for novel antibacterial and antifungal agents. nih.govresearchgate.net A recent in silico study investigating amidoxime-based benzimidazole and benzimidamide derivatives performed molecular docking against GlcN-6-P synthase from E. coli, identifying strong binding energies and suggesting this as a likely mechanism of action. nih.gov

N-myristoyltransferase Inhibition: NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. researchgate.net This process, known as N-myristoylation, is critical for protein function, membrane targeting, and signal transduction in eukaryotic organisms, including fungi and protozoa. researchgate.netnih.gov As NMT is essential for the viability of fungi like Candida albicans but is not found in prokaryotes, it represents a selective and promising target for antifungal drugs. researchgate.netcreative-biolabs.com In silico evaluation of benzimidamide derivatives showed high binding affinity for the NMT enzyme of C. albicans, with binding energies reaching -11.7 kcal/mol, indicating potent inhibitory potential. nih.gov Inhibition of NMT has been shown to lead to rapid killing of various pathogens. nih.gov

Anti-Cancer Research Focus

The structural features of this compound derivatives are also found in compounds with known anticancer properties. Both naphthalene and benzimidazole scaffolds are present in various antiproliferative agents. acgpubs.org

In Vitro Cytotoxic Effects on Cancer Cell Lines

Research has confirmed the cytotoxic potential of derivatives with high structural similarity. A study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), a naphthalene-benzamide derivative, demonstrated significant antitumor activity against human prostate cancer cell lines. nih.govnih.gov The compound exhibited potent cytotoxic effects with low IC50 values against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cells. nih.govnih.gov Notably, it was less toxic to normal bone marrow cells (HS-5), suggesting a degree of selectivity. nih.gov The mechanism was found to involve cell cycle arrest in the G1 phase and the induction of apoptosis. nih.gov

Similarly, studies on naphthalene-substituted benzimidazole derivatives revealed potent antiproliferative activity. acgpubs.org A 5-chlorobenzimidazole (B1584574) derivative bearing a naphthalene moiety was particularly effective against the HepG2 liver cancer cell line, with an IC50 value of just 0.078 µM, and it showed 32 times more selectivity for the cancer cells over normal HEK293 cells. acgpubs.org Other research on naphthalimide derivatives also reported potent anticancer activities against the Bel-7402 cell line. nih.gov

Table 3: In Vitro Cytotoxic Effects of Related Naphthalene-Benzamide/Benzimidazole Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCDDNB | CWR-22 | Prostate (Androgen-Dependent) | 2.5 | nih.govnih.gov |

| NCDDNB | PC-3 | Prostate (Androgen-Independent) | 2.5 | nih.govnih.gov |

| NCDDNB | DU-145 | Prostate (Androgen-Independent) | 6.5 | nih.govnih.gov |

| NCDDNB | HS-5 | Normal Bone Marrow | 25 | nih.gov |

| 2-(Naphthalen-2-yl)-5-chlorobenzimidazole | HepG2 | Liver | 0.078 | acgpubs.org |

| 2-(Naphthalen-2-yl)-5-chlorobenzimidazole | HEK293 | Normal Kidney | 2.5 | acgpubs.org |

| Naphthalimide Derivative 3c | Bel-7402 | Liver | 5.57 | nih.gov |

DNA Binding Studies (e.g., Intercalation Mode, Binding Constants)

A primary mechanism by which many anticancer agents exert their effect is through interaction with DNA. The planar aromatic structure of the naphthalene ring system is well-suited for intercalation between the base pairs of the DNA double helix. This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies on naphthalimide derivatives have shown that these compounds act as DNA intercalators with moderate to strong binding affinities. nih.govnih.gov Research on a novel benzimidazole Schiff base ligand containing a naphthalene-2-ol moiety, along with its metal complexes, confirmed DNA binding activity. nih.gov UV/Visible absorption spectroscopy and thermal denaturation studies were used to investigate the interaction with calf thymus DNA (ct-DNA). The results indicated that the ligands and their complexes act as moderate to strong DNA binders, with binding constants (Kb) as high as 3.27 × 10^5 M⁻¹ for a copper(II) complex. nih.gov The ability of such compounds to bind and stabilize the DNA duplex is a strong indicator of their potential mechanism for inducing cytotoxicity in cancerous cells. nih.gov

Enzyme Inhibition Studies

The benzimidamide core, along with the fluoro and naphthalene substitutions, suggests potential interactions with various enzymes. Research on related compounds provides insights into these potential inhibitory activities.

Serine Protease Inhibition

Substituted benzamidines are recognized as a class of serine protease inhibitors. nih.gov A study on a series of substituted benzamidines demonstrated their inhibitory activity against several human serine proteases, including trypsin, thrombin, and plasmin. The binding of these inhibitors was found to be influenced by the electronic properties and hydrophobicity of the substituents. nih.gov For instance, the inhibition of plasmin and the complement enzyme C1s was affected by electron-donating substituents and hydrophobicity, while thrombin-benzamidine interactions were primarily governed by the hydrophobicity of the substituent. nih.gov Another serine protease inhibitor, a tetra-benzamidine derivative known as TAPP-Br, has been shown to inhibit the growth of human colon carcinoma cells. nih.gov

Gingipain Inhibition

Benzamidine (B55565) derivatives have also been investigated for their potential to inhibit gingipains, which are virulence factors from the bacterium Porphyromonas gingivalis. While specific data on the title compound is unavailable, the general class of benzamidines has shown promise in this area.

Acetylcholinesterase Inhibition

Although no direct studies link this compound to acetylcholinesterase (AChE) inhibition, derivatives containing the naphthalene moiety have been explored as potential AChE inhibitors.

Modulation of Key Biological Pathways

The structural motifs present in this compound are found in various compounds that modulate important biological pathways, such as those involved in inflammation and protozoal infections.

Anti-inflammatory Activity

Derivatives containing benzothiazole (B30560) and sulphonamide moieties have demonstrated anti-inflammatory properties. For example, certain benzothiazole derivatives have shown anti-inflammatory activity comparable to conventional drugs. nih.gov Similarly, some benzenesulphonamide derivatives have exhibited significant inhibition of carrageenan-induced rat paw edema in in vivo studies, suggesting their anti-inflammatory potential. researchgate.net Benzimidazole derivatives have also been synthesized and evaluated for their anti-inflammatory effects through both in vitro and in vivo assays, with some compounds showing IC50 values lower than the standard drug ibuprofen (B1674241) against COX enzymes. nih.gov

Antiprotozoan Activity

While direct evidence for the antiprotozoan activity of this compound is lacking, related fluorinated benzimidazole derivatives have been screened for their antimicrobial activity. Some of these compounds have shown good antibacterial and antifungal properties. acgpubs.org For instance, a derivative with a meta-fluorophenyl substitution displayed high activity against Gram-negative bacteria. acgpubs.org This broad antimicrobial activity suggests a potential, though not yet demonstrated, for activity against protozoan parasites.

Assessment of Related Biological Activities

Other biological activities, such as antimutagenicity and antioxidant potential, have been explored in compounds with similar structural features.

Antimutagenicity

There is no specific research on the antimutagenic properties of this compound. However, studies have shown that antioxidant-rich fractions from natural sources can exhibit antimutagenic activity. nih.gov The mechanism of action can involve blocking the metabolic activation of mutagens or scavenging mutagenic electrophiles. nih.gov

Antioxidant Activity

The antioxidant potential of derivatives related to the title compound has been investigated. For example, certain benzenesulphonamide derivatives have been screened for their antioxidant activity. researchgate.net In one study, a particular derivative showed comparable activity to Vitamin C. researchgate.net

Future Research Directions and Academic Research Gaps

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 4-Fluoro-N-(naphthalen-2-yl)benzimidamide and its analogs is a foundational aspect of its research. Future efforts should prioritize the development of synthetic methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Current synthetic strategies for benzimidazole (B57391) derivatives often involve multi-step processes. researchgate.net Researchers are increasingly exploring sustainable alternatives to traditional methods. For instance, ultrasound-assisted synthesis has emerged as a promising eco-friendly and energy-efficient technique for generating fluorinated heterocycles, often resulting in reduced reaction times and high yields. nih.govresearchgate.net Similarly, microwave-assisted synthesis offers benefits such as homogeneous heat distribution and better temperature control, leading to fewer side reactions. researchgate.net The application of these modern techniques to the synthesis of this compound could significantly streamline its production.

Future research should focus on:

Exploring one-pot synthesis protocols: Developing a streamlined process where multiple reaction steps are carried out in a single reaction vessel to minimize waste and improve efficiency.

Utilizing environmentally benign solvents and catalysts: Investigating the use of water or other green solvents and exploring metal-free catalytic systems to reduce the environmental impact. nih.gov

Flow chemistry applications: Implementing continuous flow systems could offer better control over reaction parameters, leading to higher purity and scalability. nih.gov

Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights

Computational chemistry offers a powerful toolkit to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process. jddhs.combeilstein-journals.orgnih.gov For this compound, computational modeling can provide invaluable insights into its structure-activity relationships (SAR).

Techniques such as virtual screening, pharmacophore modeling, molecular docking, and molecular dynamics simulations can be employed to predict the compound's interaction with potential biological targets. mdpi.comnih.gov For instance, molecular docking studies can help identify potential binding modes and affinities with various enzymes or receptors. beilstein-journals.org Molecular dynamics simulations can further elucidate the stability of the ligand-target complex and provide a deeper understanding of the binding interactions. mdpi.com

Key areas for future computational research include:

Quantum mechanics (QM) calculations: To accurately predict electronic properties, reactivity, and spectroscopic signatures of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that correlate structural features with biological activity, aiding in the design of more potent analogs. jddhs.com

In silico ADMET prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, which is crucial for drug development. mdpi.com

Exploration of Undiscovered Biological Targets and Pathways

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net Derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netnih.gov While the specific biological profile of this compound is unknown, its structural features—a fluorinated benzimidazole core and a naphthalene (B1677914) moiety—suggest several potential avenues for investigation. The fluorine atom can enhance metabolic stability and binding affinity, while the naphthalene group can influence lipophilicity and interactions with aromatic-binding pockets. acgpubs.org

Future research should systematically screen this compound against a diverse panel of biological targets, including but not limited to:

Kinases: Many benzimidazole derivatives are known kinase inhibitors.

G-protein coupled receptors (GPCRs): A major class of drug targets.

Nuclear receptors: Involved in a wide range of physiological processes.

Enzymes involved in microbial pathogenesis: Such as those essential for bacterial or fungal survival. nih.gov

Proteins implicated in neurodegenerative diseases: N-aryl benzimidazoles have shown protective effects in models of α-synuclein toxicity. probechem.com

Design and Synthesis of Chemically Diverse Analogues for Broad Spectrum Efficacy

Systematic structural modification of this compound is essential to establish a comprehensive structure-activity relationship (SAR) and to develop analogs with improved potency, selectivity, and broader therapeutic applications. researchgate.net The synthesis and biological evaluation of a library of related compounds can reveal the impact of different substituents on biological activity. nih.govqub.ac.ukrsc.orgresearchgate.net

Future synthetic efforts should focus on creating a diverse library of analogs by modifying:

The position and number of fluorine substituents: To fine-tune electronic properties and metabolic stability.

The naphthalene ring system: Introducing various substituents on the naphthalene moiety or replacing it with other aromatic or heteroaromatic systems.

The benzimidazole core: Exploring substitutions at different positions of the benzimidazole ring.

The goal is to identify pharmacophoric features that are crucial for activity and to develop compounds with a broad spectrum of efficacy against multiple targets or diseases. nih.gov

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The most effective path to understanding and exploiting the potential of this compound lies in the synergistic integration of computational and experimental methods. jddhs.comua.esnih.gov This iterative cycle of design, synthesis, and testing, informed by computational predictions, can significantly accelerate the research and development process.

This integrated approach would involve:

Computational screening: Using virtual screening and docking to identify high-priority biological targets. mdpi.com

Synthesis: Synthesizing the parent compound and a focused library of analogs based on computational insights.

Experimental validation: Testing the synthesized compounds in vitro and in cell-based assays to validate the computational predictions and determine their biological activity.

SAR analysis: Using the experimental data to refine the computational models and guide the design of the next generation of analogs.

This continuous feedback loop between in silico and in vitro/in vivo studies will provide a comprehensive understanding of the compound's mechanism of action and pave the way for its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-N-(naphthalen-2-yl)benzimidamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 4-fluorobenzonitrile derivatives with naphthalen-2-amine under acidic or catalytic conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce fluorinated aromatic groups . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). Reaction progress is monitored via TLC or LC-MS.

- Key Challenges : Avoiding byproducts like hydrolyzed intermediates requires strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR confirms fluorine presence (δ ≈ -110 to -120 ppm for aromatic F), while ¹H NMR identifies naphthyl protons (δ 7.2–8.6 ppm) and imidamide NH (δ 8.0–9.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms hydrogen bonding (e.g., N–H···O/F interactions). Software like SHELXL refines crystal structures .

- MS : High-resolution ESI-MS validates molecular mass (expected [M+H]⁺ ≈ 305.1 g/mol) .

Q. How can computational tools predict the reactivity of this compound in catalytic systems?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for metal coordination. Tools like Gaussian or ORCA simulate binding energies with transition metals (e.g., Pd, Cu) . Mercury software visualizes crystal packing and intermolecular interactions .

Advanced Research Questions

Q. What strategies enhance the catalytic efficiency of palladium complexes derived from this compound?

- Methodology : Ligand design focuses on steric and electronic tuning. Introducing electron-withdrawing groups (e.g., -F) increases metal center electrophilicity, improving oxidative addition in cross-coupling. Immobilizing complexes on silica supports enhances recyclability . Kinetic studies (e.g., Eyring plots) quantify turnover frequencies (TOF) under varying temperatures .

Q. How does this compound interact with biological targets like nitric oxide synthase (iNOS)?

- Methodology : Docking studies (AutoDock Vina) model interactions between the benzimidamide core and iNOS active sites. Key residues (e.g., Arg375, Glu377) form hydrogen bonds with the imidamide NH and fluorine . In vitro assays measure IC₅₀ values using recombinant enzymes, with selectivity assessed against eNOS/nNOS isoforms .

Q. What structural features explain its fluorescence properties, and how can they be exploited in sensing applications?

- Methodology : Time-dependent DFT (TD-DFT) correlates emission spectra with π→π* transitions in the naphthyl-fluorobenzene system. Solvatochromic shifts in ethanol vs. hexane reveal polarity-dependent quenching. Functionalization with -CHO or -CN groups (e.g., via Vilsmeier-Haack reaction) enhances Stokes shifts for pH/ion sensing .

Q. How do crystal packing motifs influence its solid-state stability and solubility?

- Methodology : Mercury CSD analysis identifies dominant packing motifs (e.g., herringbone vs. π-stacking). Hydrogen-bonding networks (N–H···F/O) reduce solubility in apolar solvents. Co-crystallization with succinic acid improves dissolution rates .

Data Contradictions and Resolution

- Fluorine Position Effects : Some studies report meta-fluorine enhances catalytic activity , while others note para-fluorine improves bioavailability . Resolution requires comparative studies using regioisomers.

- Biological Activity : Discrepancies in IC₅₀ values (e.g., 4 µM vs. 10 µM for iNOS) may arise from assay conditions (e.g., enzyme source, buffer pH). Standardized protocols (e.g., Calbiochem kits) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.